molecular formula C18H10N4O2S B11436465 N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3

N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3

Cat. No.: B11436465
M. Wt: 346.4 g/mol
InChI Key: NDMISFFZAZNWMP-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of thienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave-assisted reactions or novel catalysts to shorten reaction times, reduce steps, and lower costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and various primary amines . Reaction conditions often involve heating, the use of desiccants like calcium chloride, and solvents such as xylene and toluene .

Major Products

The major products formed from these reactions include thienopyrimidin-4-ones, β-keto amides, and thienopyrimidine-2,4-diones .

Scientific Research Applications

N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

Uniqueness

N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple enzymes and pathways makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H10N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C18H10N4O2S/c19-10-11-4-6-12(7-5-11)20-16(23)14-9-13-17(25-14)21-15-3-1-2-8-22(15)18(13)24/h1-9H,(H,20,23)

InChI Key

NDMISFFZAZNWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)C#N)C(=O)N2C=C1

Origin of Product

United States

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